6-(3,5-Dicarboxyphenyl)-2-formylphenol is a complex organic compound characterized by its unique structure and functional groups. It features a formyl group (-CHO) and two carboxylic acid groups (-COOH) attached to a phenolic structure. This compound is of interest in various fields, including organic synthesis and materials science, due to its potential applications in drug development and as a building block for more complex molecules.
The compound can be synthesized from commercially available starting materials, including phenolic derivatives and carboxylic acids. Its synthesis typically involves multi-step reactions that can be optimized for yield and purity.
6-(3,5-Dicarboxyphenyl)-2-formylphenol belongs to the class of phenolic compounds and can be classified as an aromatic aldehyde due to the presence of the formyl group. Its structural features categorize it within the broader family of carboxyphenols, which are known for their diverse chemical reactivity.
The synthesis of 6-(3,5-Dicarboxyphenyl)-2-formylphenol can be achieved through several methods, including:
The molecular structure of 6-(3,5-Dicarboxyphenyl)-2-formylphenol can be depicted as follows:
C1=CC(=C(C=C1C(=O)O)C(=O)O)C=CC2=C(C=C(C=C2)C=O)O
WZJXJZVYBPSKQW-UHFFFAOYSA-N
6-(3,5-Dicarboxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
The mechanism of action for 6-(3,5-Dicarboxyphenyl)-2-formylphenol primarily revolves around its reactivity as an electrophile due to the presence of the formyl group. It can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon.
6-(3,5-Dicarboxyphenyl)-2-formylphenol has several applications in scientific research:
This compound's diverse chemical reactivity and structural features make it a valuable target for further research and development in various scientific fields.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: